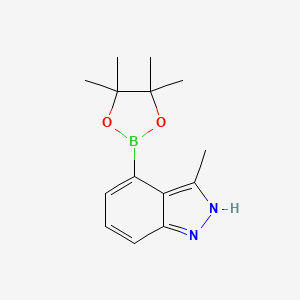

3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER

Descripción general

Descripción

3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER is a boronic ester derivative that plays a significant role in organic synthesis. This compound is particularly valuable due to its stability and reactivity, making it a crucial building block in various chemical reactions, especially in the field of medicinal chemistry and material science .

Mecanismo De Acción

Target of Action

Boronic acid pinacol esters, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

The compound acts as a reagent in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the compound undergoes transmetalation, a process where it transfers its organoboron group to a metal catalyst, typically palladium . This process is followed by oxidative addition, where the palladium catalyst forms a new bond with an electrophilic organic group .

Biochemical Pathways

The compound’s role in Suzuki-Miyaura cross-coupling reactions contributes to the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The specific biochemical pathways affected by this compound would depend on the other reactants involved in the cross-coupling reaction.

Pharmacokinetics

It’s important to note that the compound’s boronic ester group can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect its bioavailability and stability in biological systems.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved. The specific molecular and cellular effects would depend on the nature of these compounds.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound’s boronic ester group . Additionally, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a suitable metal catalyst, typically palladium .

Análisis Bioquímico

Biochemical Properties

It is known that boronic esters, such as this compound, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Mechanism

It is known that boronic esters can undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures

Temporal Effects in Laboratory Settings

It is known that boronic esters are usually bench stable, easy to purify, and often even commercially available . These features make them attractive for chemical transformations in laboratory settings.

Metabolic Pathways

It is known that the boron moiety in boronic esters can be converted into a broad range of functional groups . These transformations could potentially affect metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER typically involves the reaction of 3-methyl-1H-indazole with boronic acid pinacol ester. One common method includes the use of n-butyllithium (n-BuLi) as a base, followed by the addition of boronic acid pinacol ester under an inert atmosphere . The reaction is usually carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form the corresponding boronic acid.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) are typically used in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of boronic acid.

Substitution: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview:

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially in developing anti-cancer agents. Its boronic acid functionality enables selective reactions that enhance drug efficacy.

Case Study:

- Therapeutic Development: Research has demonstrated that derivatives of boronic acids, including 3-methyl-1H-indazole-4-boronic acid pinacol ester, are effective in targeting specific cancer pathways. For instance, studies have shown its potential in synthesizing inhibitors for various kinases involved in tumor growth and metastasis.

Key Features:

- Selective reactivity due to the boronic acid group.

- Ability to form stable complexes with biomolecules.

Organic Synthesis

Overview:

This compound is extensively used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.

Data Table: Applications in Organic Synthesis

| Reaction Type | Description | Importance |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides | Key method for drug synthesis |

| Negishi Coupling | Involves zinc reagents for carbon-carbon bonds | Useful for complex molecule assembly |

| Stille Coupling | Utilizes organotin compounds for coupling | Important for polymer chemistry |

Case Study:

- Synthesis of Biaryl Compounds: Researchers have successfully utilized this compound in synthesizing biaryl compounds that exhibit significant biological activity, contributing to advancements in drug discovery.

Material Science

Overview:

The compound's unique electronic properties make it valuable in developing advanced materials, including polymers and nanomaterials.

Applications:

- Nanocomposites: It is used to create nanocomposites with enhanced mechanical and thermal properties.

- Sensors: The compound's ability to form stable complexes with metals allows its use in sensor applications for detecting various analytes.

Agricultural Chemistry

Overview:

In the agricultural sector, this compound contributes to the synthesis of agrochemicals, particularly herbicides and fungicides.

Case Study:

- Development of Herbicides: Studies indicate that derivatives of this compound can enhance the efficacy of herbicides by improving their selectivity and reducing phytotoxicity to crops.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

- 1H-Pyrazole-4-boronic acid pinacol ester

- Phenylboronic acid pinacol ester

Uniqueness

3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER stands out due to its specific structural features, which confer unique reactivity patterns. Its indazole core provides additional stability and electronic properties that are not present in simpler boronic esters . This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high precision and selectivity .

Actividad Biológica

3-Methyl-1H-indazole-4-boronic acid pinacol ester is a compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, synthesis, and implications in various research fields.

- Molecular Formula : C₁₄H₁₉BN₂O₂

- Molecular Weight : 258.12 g/mol

- Appearance : White solid

- Solubility : Soluble in various organic solvents

The compound features a methyl group at the 3-position of the indazole ring and a pinacol ester functional group, which influences its reactivity and potential biological targets.

Synthesis Overview

The synthesis of this compound typically involves several steps, including boronation and coupling reactions. The compound is often synthesized under controlled conditions to achieve high yields and purity. Key methods include:

- Boronation Reaction : Involves the introduction of boron into the indazole framework.

- Suzuki-Miyaura Coupling : A common method used to form carbon-carbon bonds, highlighting the compound's versatility in organic synthesis.

Antifungal Activity

Research indicates that certain indazole derivatives exhibit antifungal properties, particularly against strains such as Candida albicans and Candida glabrata. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) effective against these pathogens:

| Compound | MIC against C. albicans | MIC against C. glabrata |

|---|---|---|

| 3a | 3.807 mM | 15.227 mM |

| 3c | 1 mM | 5 mM |

These findings suggest that structural modifications can enhance antifungal activity, potentially paving the way for new therapeutic agents derived from indazole frameworks .

Kinase Inhibition

Indazole derivatives have also been explored for their inhibitory effects on various kinases, including GSK-3β and IKK-β. These kinases are implicated in numerous cellular processes and diseases, including cancer and neurodegenerative disorders. The potential for this compound to inhibit these kinases could be significant:

- GSK-3β Inhibition : Compounds with similar structures have shown IC50 values as low as 8 nM, indicating potent inhibitory activity .

- IKK-β Inhibition : The inhibition profile suggests that modifications to the indazole structure can enhance selectivity and potency against specific kinases.

Study on Anticandidal Activity

A study focused on the synthesis of various indazole derivatives revealed that specific substitutions could lead to enhanced anticandidal activity. For example, compounds with carboxamide substituents exhibited significant activity against both susceptible and resistant strains of C. glabrata . This highlights the importance of structural diversity in optimizing biological activity.

Evaluation of Cytotoxicity

In vitro studies assessing cytotoxicity in neuronal cell lines (HT-22) indicated that some indazole derivatives did not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development . This is crucial for any therapeutic application where selectivity and safety are paramount.

Propiedades

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-12-10(7-6-8-11(12)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTCUANLWOYIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NNC(=C23)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.